molecular formula C14H9NO3 B1420359 5-(Quinolin-8-yl)furan-2-carboxylic acid CAS No. 1096904-38-9

5-(Quinolin-8-yl)furan-2-carboxylic acid

Cat. No. B1420359
M. Wt: 239.23 g/mol
InChI Key: GFHVRHGCUMUTBV-UHFFFAOYSA-N
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Description

5-(Quinolin-8-yl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-(Quinolin-8-yl)furan-2-carboxylic acid is 1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) .


Physical And Chemical Properties Analysis

5-(Quinolin-8-yl)furan-2-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Synthesis and Properties

  • 5-(Quinolin-8-yl)furan-2-carboxylic acid has been used in various synthetic processes. For example, a study by (Lisovenko, Dryahlov, & Dmitriev, 2016) described a three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, leading to the formation of carboxylic and pyran-3-carboxylic acids.

Medicinal Chemistry

  • In the field of medicinal chemistry, derivatives of 5-(Quinolin-8-yl)furan-2-carboxylic acid have been explored for their therapeutic potential. For instance, (Rajpurohit et al., 2019) synthesized furan C-2 quinoline coupled diamides and found they exhibited in vitro antitubercular activity.

Antioxidant and Antimicrobial Activities

Enzyme-Catalyzed Reactions

  • The compound's derivatives have been utilized in enzyme-catalyzed reactions. (Jia, Zong, Zheng, & Li, 2019) reported a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, indicating its potential in biocatalysis.

Chemical and Biological Activities

  • Further studies have explored a wide range of chemical and biological activities associated with 5-(Quinolin-8-yl)furan-2-carboxylic acid derivatives. For example, (Khokra et al., 2015) synthesized quinoline-based furanones and nitrogen analogues, assessing their antimicrobial and anti-inflammatory potential.

Bioorganic and Medicinal Chemistry

  • The compound has been a focus in bioorganic and medicinal chemistry research. (Chen, Zhao, Lu, Tzeng, & Wang, 2006) synthesized 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives and evaluated them for anti-inflammatory properties, demonstrating significant potential in drug discovery.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Furan platform chemicals, which include furan-2-carboxylic acid derivatives, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This could have significant implications for the chemical industry and the environment .

properties

IUPAC Name

5-quinolin-8-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHVRHGCUMUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Quinolin-8-yl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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